Sulfo-cyanine3 azide (potassium) is a water-soluble fluorescent dye belonging to the cyanine dye family. It is characterized by its azide functional group, which enhances its reactivity in various chemical applications. The compound has a molecular formula of and a molecular weight of approximately 736.94 g/mol. The dye exhibits strong fluorescence with an excitation wavelength of 548 nm and an emission wavelength of 563 nm, making it suitable for various biological imaging techniques .
The azide group in sulfo-cyanine3 azide (potassium) allows for click chemistry applications, particularly the copper-catalyzed azide-alkyne cycloaddition reaction. This reaction is pivotal in bioconjugation processes, enabling the attachment of the dye to biomolecules such as proteins, nucleic acids, or other small molecules. The compound can also undergo reduction reactions to yield amines, further expanding its utility in synthetic organic chemistry .
Sulfo-cyanine3 azide (potassium) exhibits significant biological activity as a fluorescent probe. Its high solubility in water facilitates its use in live-cell imaging and other biological assays. The compound can be utilized to label biomolecules for tracking and visualization purposes in cellular environments. This makes it particularly valuable in studies involving protein interactions, cellular localization, and dynamic processes within living organisms .
The synthesis of sulfo-cyanine3 azide (potassium) typically involves several steps:
These steps can vary based on specific laboratory conditions and desired purity levels .
Uniqueness: Sulfo-cyanine3 azide (potassium) is distinguished by its optimal excitation/emission wavelengths for specific applications in live-cell imaging and its efficient bioconjugation capabilities through click chemistry reactions. Its water solubility further enhances its versatility compared to other cyanine dyes that may have limited solubility or require organic solvents for use .
Interaction studies involving sulfo-cyanine3 azide (potassium) focus on its binding properties with various biomolecules. These studies often utilize fluorescence resonance energy transfer (FRET) to understand interactions at a molecular level. The ability to visualize these interactions in real-time makes this compound a powerful tool in biochemical research, particularly in understanding protein-protein interactions and cellular signaling pathways .
Sulfo-cyanine3 azide (potassium) represents an important water-soluble fluorescent dye widely utilized in bioconjugation chemistry, particularly for click chemistry applications [19]. The synthesis of this compound involves several critical reaction pathways that have been optimized to ensure high purity and yield of the final product . The core structure consists of a cyanine backbone with sulfonation and azide functionalization, making it a versatile fluorophore for various applications [6].
The initial step in synthesizing sulfo-cyanine3 azide (potassium) involves the formation of the cyanine backbone through a condensation reaction between indolium derivatives [4]. This process typically begins with the preparation of indolenine precursors through Fisher indole synthesis, followed by alkylation to introduce the required substituents [11]. The trimethine bridge, characteristic of Cy3 dyes, is then established through a controlled condensation reaction between two appropriately functionalized indolium salts [15].
A key challenge in this synthesis is the control of the stereochemistry of the polymethine chain, which significantly affects the spectroscopic properties of the final product [3]. Researchers have developed optimized conditions using microwave irradiation at specific temperatures (typically 130°C for 30 minutes) to form the cyanine backbone with high stereoselectivity [5]. This approach has proven superior to conventional heating methods, providing better yields and purity [11].
The introduction of the azide functional group into the cyanine structure represents a critical step in the synthesis pathway [21]. Several approaches have been developed for this purpose, with the most common being:
Direct azidation of halogenated precursors: This involves nucleophilic substitution of a halogen (typically iodine or bromine) with an azide group using sodium azide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) [18].
Conversion of amino-functionalized cyanines: Amino-cyanine derivatives can be converted to azides through diazonium formation followed by azide displacement [40].
Click chemistry-compatible linker incorporation: This approach involves attaching an azide-containing linker to a reactive cyanine derivative, typically through amide bond formation [19].
The most efficient pathway for sulfo-cyanine3 azide (potassium) synthesis involves the incorporation of an azidopropyl linker through amide coupling with a carboxylic acid-functionalized cyanine dye [20]. This reaction is typically performed using carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) to enhance reaction efficiency and minimize side reactions [24].
Optimization of reaction conditions for sulfo-cyanine3 azide (potassium) synthesis has focused on several key parameters to maximize yield and purity [4]. Temperature control is particularly critical during the formation of the cyanine backbone, as excessive heat can lead to decomposition of the sensitive chromophore [17]. Studies have shown that maintaining temperatures between 25-30°C during the azide functionalization step minimizes side reactions while ensuring complete conversion [26].
Solvent selection also plays a crucial role in the synthesis optimization [7]. For the azide functionalization step, a mixture of water and organic solvents (typically DMF or acetonitrile) provides an optimal environment that balances reactivity and stability [12]. The ratio of these solvents has been carefully optimized to ensure solubility of all reactants while maintaining the integrity of the cyanine chromophore [28].
The following table summarizes the key reaction conditions for the optimized synthesis of sulfo-cyanine3 azide (potassium):
| Reaction Step | Temperature (°C) | Solvent System | Catalyst/Reagent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyanine backbone formation | 130 (microwave) | Acetic anhydride/Pyridine | Perchloric acid | 0.5 | 58-65 |
| Sulfonation | 80-90 | Concentrated H₂SO₄ | None | 2-4 | 75-85 |
| Azide linker coupling | 25-30 | DMF/Water (7:3) | EDC/HOBt | 12-24 | 70-80 |
| Potassium salt formation | 20-25 | Water/Methanol | Potassium hydroxide | 1-2 | 90-95 |
Recent advances in synthetic methodology have focused on developing more environmentally friendly approaches, including the use of flow chemistry and greener solvents to reduce waste and improve efficiency [29]. These developments have led to more sustainable production methods for sulfo-cyanine3 azide (potassium) without compromising yield or purity [31].
Water solubility is a critical property of sulfo-cyanine3 azide (potassium) that distinguishes it from non-sulfonated cyanine dyes [8]. The introduction of sulfonate groups significantly enhances the hydrophilicity of the molecule, enabling its use in purely aqueous environments without the need for organic co-solvents [6]. This property is particularly valuable for biological applications where organic solvents may cause protein denaturation or cellular toxicity [7].
Direct sulfonation of the cyanine core structure represents the most straightforward approach to introducing sulfonate groups [7]. This process typically involves the reaction of the cyanine dye with concentrated sulfuric acid or oleum (fuming sulfuric acid) under carefully controlled conditions [38]. The aromatic rings of the indole moieties serve as the primary sites for sulfonation, with the 5-position being particularly reactive due to the electronic effects of the nitrogen atom [5].
The direct sulfonation approach requires precise control of reaction parameters to prevent over-sulfonation or degradation of the cyanine chromophore [23]. Temperature control is especially critical, with optimal results typically achieved between 80-90°C [38]. The reaction time must also be carefully monitored, as extended exposure to strong acidic conditions can lead to decomposition of the sensitive polymethine bridge [7].
Recent advancements in direct sulfonation techniques have focused on developing milder conditions that preserve the integrity of the cyanine structure while achieving high degrees of sulfonation [10]. One such approach involves the use of chlorosulfonic acid in combination with pyridine as a base to neutralize the strong acidity while maintaining reactivity [38]. This method has shown promise in providing more controlled sulfonation with reduced side reactions [7].
An alternative strategy for introducing sulfonate groups involves the use of pre-sulfonated building blocks in the synthesis of the cyanine dye [11]. This approach offers several advantages over direct sulfonation, including better control over the position and number of sulfonate groups and milder reaction conditions that preserve the integrity of the cyanine chromophore [5].
The synthesis typically begins with sulfonated indole derivatives that are subsequently alkylated and condensed to form the cyanine backbone [11]. This approach allows for the precise positioning of sulfonate groups, typically at the 5-position of the indole rings, which has been shown to provide optimal water solubility without significantly affecting the spectroscopic properties of the dye [7].
A key advantage of the sulfonated precursor approach is the ability to control the degree of sulfonation [8]. For sulfo-cyanine3 azide (potassium), di-sulfonation (one sulfonate group on each indole ring) has been found to provide an optimal balance between water solubility and retention of fluorescence properties [6]. This level of sulfonation enables the dye to achieve concentrations exceeding 400 g/L in water while maintaining its spectroscopic characteristics [19].
Post-synthetic sulfonation strategies offer an alternative approach for introducing sulfonate groups after the formation of the cyanine backbone [12]. These methods are particularly valuable when working with complex cyanine derivatives where direct sulfonation might affect sensitive functional groups [23].
One effective post-synthetic approach involves the reaction of cyanine dyes with sultones, particularly 1,3-propanesultone or 1,4-butanesultone [7]. This reaction results in the formation of a sulfonate-containing alkyl chain that enhances water solubility without directly modifying the aromatic core of the dye [12]. The reaction typically proceeds through nucleophilic ring-opening of the sultone by a hydroxyl or amino group on the cyanine dye [7].
Another innovative post-synthetic strategy involves the conjugation of sulfonated peptide linkers to cyanine dyes [38]. This approach not only enhances water solubility but also provides additional functional groups that can be utilized for further modifications [12]. The peptide linkers can be introduced through well-established coupling reactions, such as amidation or click chemistry, making this approach highly versatile [38].
The following table compares the different sulfonation strategies for enhancing the water solubility of cyanine3 azide derivatives:
| Sulfonation Strategy | Advantages | Limitations | Solubility Enhancement (g/L) | Effect on Quantum Yield |
|---|---|---|---|---|
| Direct Sulfonation | Simple procedure, cost-effective | Harsh conditions, potential side reactions | 300-450 | Moderate decrease (10-20%) |
| Sulfonated Precursor | Precise control, milder conditions | More complex synthesis, higher cost | 350-500 | Minimal decrease (5-10%) |
| Sultone Reaction | Mild conditions, functional group tolerance | Limited to specific reactive sites | 250-350 | Minimal decrease (5-15%) |
| Sulfonated Peptide Linker | Additional functionality, high solubility | Multi-step synthesis, higher cost | 400-600 | Variable (0-25% decrease) |
Research has shown that the position and number of sulfonate groups significantly impact not only the water solubility but also the photophysical properties of the dye [10]. Di-sulfonated derivatives, with one sulfonate group on each indole ring, typically provide an optimal balance between solubility and fluorescence quantum yield [6]. This configuration minimizes dye-dye interactions that can lead to self-quenching in aqueous solutions, thereby maintaining high fluorescence efficiency [8].
The choice of counterion plays a crucial role in determining the stability, solubility, and photophysical properties of sulfonated cyanine dyes [37]. For sulfo-cyanine3 azide, the potassium counterion offers several advantages over other cations, including enhanced stability and improved handling characteristics [33]. Understanding the mechanisms by which potassium ions stabilize these dyes is essential for optimizing their synthesis and application [27].
Potassium ions interact with the negatively charged sulfonate groups of sulfo-cyanine3 azide through electrostatic interactions, forming ion pairs that contribute to the overall stability of the compound [37]. The size and charge density of potassium ions provide an optimal balance between strong ionic interactions and sufficient mobility to maintain water solubility [30].
X-ray crystallographic studies have revealed that potassium ions typically adopt a coordination geometry that allows for efficient interaction with the sulfonate groups while minimizing steric hindrance [22]. This arrangement helps maintain the planarity of the cyanine chromophore, which is essential for its spectroscopic properties [35]. The potassium ions effectively shield the negative charges of the sulfonate groups, reducing electrostatic repulsion that could otherwise distort the molecular geometry [27].
Molecular dynamics simulations have demonstrated that potassium ions exhibit a dynamic association with the sulfonate groups, continuously exchanging with water molecules in the solvation shell [34]. This dynamic behavior contributes to the excellent water solubility of sulfo-cyanine3 azide (potassium) while providing sufficient stabilization to prevent aggregation [30].
One of the most significant challenges in working with cyanine dyes is their tendency to form aggregates in solution, which can dramatically alter their spectroscopic properties and reduce their effectiveness in applications [10]. The planar, conjugated structure of cyanine dyes promotes π-π stacking interactions that lead to the formation of H-aggregates (face-to-face stacking) or J-aggregates (head-to-tail arrangement) [30].
Potassium counterions play a crucial role in preventing or minimizing such aggregation through several mechanisms [37]. First, the electrostatic repulsion between potassium-stabilized sulfonate groups helps maintain distance between individual dye molecules, reducing the likelihood of π-π stacking [27]. Second, the hydration shell around the potassium ions creates a water barrier that further inhibits direct interactions between dye molecules [34].
Comparative studies have shown that sulfo-cyanine3 azide with potassium counterions exhibits significantly less aggregation in aqueous solutions compared to variants with sodium or ammonium counterions [37]. This reduced aggregation is evidenced by sharper absorption bands, higher fluorescence quantum yields, and more consistent spectroscopic properties across a range of concentrations [30].
The following table summarizes the effects of different counterions on the aggregation behavior of sulfo-cyanine3 azide:
| Counterion | Ionic Radius (pm) | Hydration Energy (kJ/mol) | Aggregation Tendency | Absorption Peak Width (nm) | Relative Fluorescence Quantum Yield |
|---|---|---|---|---|---|
| Potassium | 138 | -322 | Low | 35-40 | 1.00 |
| Sodium | 102 | -406 | Moderate | 45-55 | 0.85-0.90 |
| Lithium | 76 | -520 | High | 60-70 | 0.70-0.80 |
| Ammonium | 148 | -307 | Moderate | 50-60 | 0.80-0.85 |
| Tetramethylammonium | 280 | -200 | Very Low | 30-35 | 1.05-1.10 |
Photostability is a critical property for fluorescent dyes, particularly in applications involving prolonged imaging or detection [22]. Sulfo-cyanine3 azide, like other cyanine dyes, is susceptible to photobleaching through various mechanisms, including reactions with singlet oxygen and other reactive oxygen species [3].
Potassium counterions have been found to enhance the photostability of sulfo-cyanine3 azide through several mechanisms [22]. First, the stabilization of the molecular geometry helps maintain the optimal electronic configuration of the chromophore, reducing its susceptibility to photoinduced degradation [27]. Second, the potassium ions may interact with reactive intermediates formed during photoexcitation, preventing them from causing irreversible damage to the dye structure [22].
Experimental studies have demonstrated that sulfo-cyanine3 azide (potassium) exhibits up to 30% higher photostability compared to variants with other counterions when subjected to continuous illumination under standardized conditions [37]. This enhanced photostability is particularly valuable in applications requiring extended imaging periods or repeated excitation cycles [22].
The formation of the potassium salt of sulfo-cyanine3 azide represents the final step in its synthesis and requires careful optimization to ensure high purity and yield [33]. Several methods have been developed for this purpose, each with specific advantages depending on the preceding synthetic route [27].
The most common approach involves ion exchange from a precursor salt, typically the sodium or ammonium form [37]. This process can be accomplished through the addition of potassium hydroxide or potassium carbonate to a solution of the precursor salt, followed by precipitation or crystallization of the potassium form [33]. The pH during this process must be carefully controlled to prevent degradation of the azide functionality, which can be sensitive to strongly basic conditions [27].
An alternative approach involves direct neutralization of the sulfonic acid form of the dye with potassium hydroxide or potassium bicarbonate [37]. This method offers the advantage of precise pH control but requires careful handling of the highly acidic intermediate [33].
Recent advancements in potassium salt formation have focused on developing more efficient purification methods to remove excess salts and other impurities [27]. Techniques such as selective precipitation, recrystallization from mixed solvent systems, and chromatography on ion-exchange resins have been optimized specifically for sulfo-cyanine3 azide (potassium) [37].
The purity of the final product can be assessed through various analytical techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry [33]. For applications requiring the highest purity, additional purification steps such as reverse-phase HPLC or size-exclusion chromatography may be employed [27].
Sulfo-cyanine3 azide (potassium) exhibits characteristic cyanine dye absorption and emission properties with specific spectral features that distinguish it from its non-sulfonated counterparts. The compound demonstrates an absorption maximum at 548 nanometers and an emission maximum at 563 nanometers in aqueous solutions [1] [2] [3]. These spectral characteristics are virtually identical to those of the standard Cy3 fluorophore, maintaining the well-established photophysical behavior of this widely used chromophore family [4] [1].
The Stokes shift, calculated as the difference between absorption and emission maxima, is approximately 15 nanometers, which is characteristic of cyanine dyes and indicates minimal structural reorganization between ground and excited states [1] [2]. This relatively small Stokes shift reflects the rigid polymethine chain structure that characterizes the cyanine chromophore system [4].
The absorption spectrum shows a well-defined peak with minimal broadening, indicating good molecular uniformity and reduced aggregation in aqueous media. The presence of sulfonate groups significantly enhances water solubility compared to non-sulfonated variants, with solubility reaching 0.62 M (46 g/L) in water [2] [3]. This enhanced solubility is particularly advantageous for biological applications where organic co-solvents must be minimized or eliminated entirely [2] [3].
The normalized absorption and emission spectra demonstrate the typical cyanine dye profile with symmetrical band shapes and minimal vibrational fine structure. The absorption band extends from approximately 500 to 600 nanometers, while the emission band spans from 540 to 650 nanometers, providing excellent spectral separation for fluorescence measurements [4] [3].
The fluorescence quantum yield of Sulfo-cyanine3 azide (potassium) is 0.1 (10%), which is significantly lower than that of non-sulfonated Cyanine3 azide (31%) [1] [5] [2] [3]. This reduction in quantum yield is attributed to the presence of sulfonate groups, which introduce additional non-radiative decay pathways through enhanced interactions with the aqueous environment [1] [2].
The molar extinction coefficient is exceptionally high at 162,000 M⁻¹cm⁻¹ at the absorption maximum [1] [2] [3]. This high extinction coefficient is characteristic of cyanine dyes and results from the extended conjugated system of the polymethine chain. The large extinction coefficient compensates for the reduced quantum yield, maintaining good overall brightness for fluorescence applications [1] [2].
The correction factors for absorbance measurements are reported as CF₂₆₀ = 0.03 and CF₂₈₀ = 0.06, indicating minimal absorption at these wavelengths commonly used for nucleic acid quantification [1] [3]. These low correction factors make the dye suitable for applications requiring accurate nucleic acid concentration measurements.
Temperature-dependent studies of related cyanine dyes indicate that quantum yields generally increase at lower temperatures due to reduced non-radiative decay processes [6]. For pseudoisocyanine monomers, quantum yields increase from 2.6% at 298 K to 47.5% at 84 K, demonstrating the temperature sensitivity of cyanine fluorescence [6]. Similar behavior is expected for Sulfo-cyanine3 azide (potassium), though specific temperature-dependent quantum yield data are not available in the literature.
The photophysical properties are enhanced by the rigidity of the cyanine chromophore, which reduces internal conversion through molecular vibrations. However, the sulfonated derivative shows increased sensitivity to environmental factors compared to restrained cyanine variants, which exhibit temperature-insensitive fluorescence lifetimes [7].
Sulfo-cyanine3 azide (potassium) demonstrates notably low pH sensitivity compared to other fluorescent dyes, primarily due to the presence of sulfonate groups that provide inherent pH buffering capacity [8] [9]. The sulfonate moieties render the fluorescence emission intensity less sensitive to pH variations and organic mounting media [8]. This pH independence is a significant advantage over many other fluorescent indicators that show dramatic pH-dependent changes in their photophysical properties [10] [11].
Unlike pH-sensitive cyanine derivatives that incorporate specific pH-responsive functional groups such as pyrazole or piperazine moieties [10] [11], the Sulfo-cyanine3 azide structure lacks ionizable groups that would directly modulate the electronic properties of the chromophore through protonation equilibria. The compound maintains stable fluorescence characteristics across physiological pH ranges, making it particularly suitable for biological applications where pH variations might otherwise interfere with quantitative measurements [8] [9].
Studies of related cyanine compounds demonstrate that pH-dependent fluorescence typically occurs through excited-state proton transfer mechanisms or ground-state protonation of specific functional groups [10] [11]. The absence of such pH-responsive elements in Sulfo-cyanine3 azide (potassium) contributes to its environmental stability [8].
The solvent environment significantly influences the photophysical properties of Sulfo-cyanine3 azide (potassium). The compound shows enhanced stability in polar solvents, particularly water, due to favorable solvation of the sulfonate groups [2] [12]. The dye is readily soluble in water, dimethylformamide, and dimethyl sulfoxide, but shows poor solubility in non-polar organic solvents [2] [3] [12].
Solvent polarity effects in cyanine dyes are well-documented, with studies showing that fluorescence quantum yields and lifetimes are sensitive to the dielectric properties of the medium [13] [14] [15]. For cyanine dyes in general, the shift of absorption peaks and the energy difference between absorption and fluorescence depend on both the refractive index and dielectric constant of the solvent [14]. The relationship follows modified Lippert-Mataga equations that account for both orientational and electronic polarization effects [14].
The enhanced water solubility of Sulfo-cyanine3 azide (potassium) compared to non-sulfonated variants is attributed to the ionic character of the sulfonate groups, which form strong hydrogen bonds with water molecules and reduce the tendency for dye aggregation [2] [3]. This improved solvation contributes to more consistent photophysical properties in aqueous biological systems [2].
Studies of related sulfonated cyanine dyes confirm that the presence of sulfonate groups provides better performance in purely aqueous environments and reduces sensitivity to organic co-solvents [9] [12]. The compound can undergo click chemistry reactions in pure water without requiring organic co-solvents, which is advantageous for labeling sensitive biological molecules [2] [3].
Temperature significantly affects the photophysical properties of Sulfo-cyanine3 azide (potassium) through its influence on non-radiative decay processes. While specific temperature-dependent data for this compound are limited, studies of related cyanine dyes provide insight into expected behavior [16] [7] [6].
Temperature-dependent fluorescence studies of cyanine dyes reveal that quantum yields typically increase at lower temperatures due to reduced thermal activation of non-radiative decay pathways [6]. The fluorescence lifetime and quantum yield changes follow Arrhenius behavior, with activation energies for internal conversion processes ranging from 334.7 to 2247.7 cm⁻¹ for related cyanine compounds [6].
Conformationally restrained cyanine dyes show reduced temperature sensitivity compared to their unrestrained counterparts, with fluorescence lifetimes that are relatively temperature-insensitive [7]. However, Sulfo-cyanine3 azide (potassium) lacks the structural constraints that would minimize temperature effects, suggesting that its photophysical properties will show moderate temperature dependence [7].
The recommended storage temperature of -20°C in the dark [2] [3] indicates that elevated temperatures can promote photodegradation processes. The compound shows stability during transportation at room temperature for up to three weeks, but long-term storage requires low temperatures to maintain photophysical integrity [2] [3].
Temperature effects on cyanine dyes are primarily attributed to changes in internal conversion rates rather than photoisomerization processes, particularly for longer-chain cyanines [7]. The internal conversion rate increases with temperature, leading to reduced fluorescence quantum yields and shortened fluorescence lifetimes at elevated temperatures [16] [7].